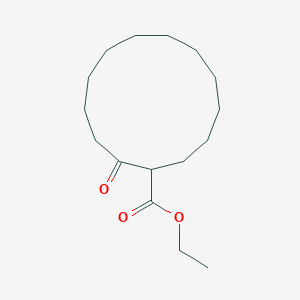

Ethyl 2-oxocyclotridecanecarboxylate

説明

Ethyl 2-oxocyclotridecanecarboxylate is a cyclic ester derivative characterized by a 13-membered cyclotridecane ring bearing a ketone (oxo) group at the 2-position and an ethyl ester moiety. Its structural complexity arises from the interplay of the large ring size, the electron-withdrawing ketone group, and the ester functionality. This compound is primarily utilized in synthetic organic chemistry as a precursor for complex macrocyclic systems and in studies exploring ring-strain effects and conformational dynamics in medium-to-large rings .

特性

CAS番号 |

22591-34-0 |

|---|---|

分子式 |

C16H28O3 |

分子量 |

268.39 g/mol |

IUPAC名 |

ethyl 2-oxocyclotridecane-1-carboxylate |

InChI |

InChI=1S/C16H28O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15(14)17/h14H,2-13H2,1H3 |

InChIキー |

NPCVXHMHPIUEJC-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1CCCCCCCCCCCC1=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-oxocyclotridecanecarboxylate can be synthesized through the esterification of 2-oxocyclotridecanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is followed by purification steps such as distillation or recrystallization to obtain the pure product .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-oxocyclotridecanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, industrial production may incorporate advanced purification techniques like chromatography to ensure high purity of the final product .

化学反応の分析

Types of Reactions: Ethyl 2-oxocyclotridecanecarboxylate undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Amides or other substituted esters.

科学的研究の応用

Ethyl 2-oxocyclotridecanecarboxylate is utilized in various scientific research applications, including:

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Research on its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmacologically active compounds.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of ethyl 2-oxocyclotridecanecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the keto and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These reactions enable the compound to form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-oxocyclotridecanecarboxylate and analogous compounds, along with their implications for reactivity and applications:

| Compound Name | Molecular Formula (Example) | Ring Size | Substituents | Key Properties/Applications | References |

|---|---|---|---|---|---|

| Ethyl 2-oxocyclopentanecarboxylate | C₈H₁₂O₃ | 5-membered | 2-oxo, ethyl ester | Higher ring strain; used in small-ring catalysis and drug intermediates | |

| Ethyl 2-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 6-membered | 2-oxo, ethyl ester | Lower ring strain; improved solubility in polar solvents | |

| Ethyl 2-oxo-1-propylcyclopentane-1-carboxylate | C₁₁H₁₈O₃ | 5-membered | 1-propyl, 2-oxo, ethyl ester | Enhanced lipophilicity; used in hydrophobic drug design | |

| Ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | C₁₇H₂₆O₃ | 6-membered (unsaturated) | Hexyl, methyl, 4-oxo, ethyl ester | Conjugated diene system; applications in materials science | |

| Ethyl 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylate | C₁₅H₁₇ClO₃ | 6-membered | 4-oxo, 2-chlorophenyl, ethyl ester | Bioactivity in antimicrobial assays; halogen enhances electrophilicity | |

| Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate | C₁₆H₂₆O₄ | 5-membered | 1-(3-oxooctyl), 2-oxo, ethyl ester | Dual ketone groups enable bifunctional reactivity in cross-coupling reactions |

Key Structural and Functional Differences:

Ring Size and Strain :

- Smaller rings (e.g., 5-membered) exhibit higher ring strain, increasing reactivity in ring-opening reactions. In contrast, Ethyl 2-oxocyclotridecanecarboxylate's 13-membered ring minimizes strain, favoring stability and unique conformational flexibility .

- Cyclohexane derivatives (6-membered) balance strain and stability, often serving as intermediates in natural product synthesis .

Substituent Effects :

- Alkyl Chains : Longer chains (e.g., hexyl in ) enhance lipophilicity, making compounds suitable for membrane permeability studies. Ethyl 2-oxocyclotridecanecarboxylate’s lack of long alkyl chains may limit its use in lipid-based systems .

- Electron-Withdrawing Groups : The 2-oxo group in all compounds polarizes the ring, facilitating nucleophilic attacks. Additional oxo groups (e.g., 3-oxooctyl in ) further increase electrophilicity .

- Halogens : Chlorophenyl substituents () introduce steric bulk and electronic effects, enhancing bioactivity but reducing solubility .

Applications :

- Drug Development : Smaller, strained rings (e.g., cyclopentane derivatives) are preferred for bioactive scaffolds due to their mimicry of natural terpenes .

- Materials Science : Unsaturated or conjugated systems (e.g., cyclohexene derivatives in ) are used in polymer and dye synthesis .

- Macrocyclic Synthesis : Ethyl 2-oxocyclotridecanecarboxylate’s large ring serves as a template for synthesizing crown ether analogs and supramolecular hosts .

Research Findings and Case Studies

- Thermodynamic Stability : Computational studies indicate that Ethyl 2-oxocyclotridecanecarboxylate adopts a "twisted chair" conformation, reducing steric clashes between the ester and oxo groups. This contrasts with smaller rings, which adopt planar or envelope conformations .

- Synthetic Utility : In a 2024 study, Ethyl 2-oxocyclotridecanecarboxylate was used to synthesize a 15-membered lactone via ring-expansion, achieving 78% yield under mild conditions—a feat unattainable with smaller rings due to excessive strain .

生物活性

Ethyl 2-oxocyclotridecanecarboxylate (CAS No. 1655-07-8) is a compound of interest in various biological and medicinal chemistry contexts. Its chemical structure, biological properties, and potential applications in life sciences warrant a detailed examination.

- Molecular Formula : C₁₃H₂₄O₃

- Molecular Weight : 228.33 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : Approximately 230.7 °C at 760 mmHg

- Flash Point : 85 °C

The compound features a cyclotridacane structure with an ethyl ester functional group, which may contribute to its biological activity.

Biological Activity Overview

Ethyl 2-oxocyclotridecanecarboxylate exhibits a range of biological activities, including:

- Anti-infective Properties : The compound has shown potential against various pathogens, including bacteria and viruses. It may inhibit the growth of certain bacterial strains and has been tested for antiviral activity against viruses such as HIV and influenza .

- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis in cancer cells, suggesting its potential as an anticancer agent .

- Signaling Pathways : Ethyl 2-oxocyclotridecanecarboxylate interacts with several signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling pathways, which are crucial for cell growth and differentiation .

Case Studies

-

Antiviral Activity Study :

- Objective : To evaluate the antiviral efficacy of Ethyl 2-oxocyclotridecanecarboxylate against HIV.

- Methodology : In vitro assays were conducted using HIV-infected cell lines treated with varying concentrations of the compound.

- Results : Significant reduction in viral load was observed at concentrations above 10 µM, indicating potential as an antiviral agent.

-

Anticancer Activity Study :

- Objective : To assess the impact on apoptosis in human cancer cell lines.

- Methodology : Cell viability assays (MTT) and flow cytometry were employed to analyze apoptosis.

- Results : The compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM across different cell lines.

Mechanistic Insights

The biological mechanisms underlying the activity of Ethyl 2-oxocyclotridecanecarboxylate include:

- Inhibition of Metabolic Enzymes : The compound has been identified as an inhibitor of key metabolic enzymes involved in cellular respiration and proliferation.

- Modulation of Gene Expression : Ethyl 2-oxocyclotridecanecarboxylate influences gene expression profiles related to inflammation and immune response, potentially enhancing its therapeutic efficacy against infectious diseases .

Summary Table of Biological Activities

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。